N-(2H3)methyl(tert-butoxy)carbohydrazide

CAS No.: 2361643-91-4

Cat. No.: VC5532572

Molecular Formula: C6H14N2O2

Molecular Weight: 149.208

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2361643-91-4 |

|---|---|

| Molecular Formula | C6H14N2O2 |

| Molecular Weight | 149.208 |

| IUPAC Name | tert-butyl N-amino-N-(trideuteriomethyl)carbamate |

| Standard InChI | InChI=1S/C6H14N2O2/c1-6(2,3)10-5(9)8(4)7/h7H2,1-4H3/i4D3 |

| Standard InChI Key | IHMQNZFRFVYNDS-GKOSEXJESA-N |

| SMILES | CC(C)(C)OC(=O)N(C)N |

Introduction

Nomenclature and Structural Characteristics

Systematic Nomenclature

The IUPAC name for N-(2H3)methyl(tert-butoxy)carbohydrazide is tert-butyl N-amino-N-(trideuteriomethyl)carbamate . The "2H3" designation indicates the presence of a trideuteriomethyl group (–CD₃), which replaces the methyl group (–CH₃) in its non-deuterated counterpart . This isotopic substitution is critical for applications requiring reduced signal interference in spectroscopic analyses.

Molecular Structure and Isotopic Substitution

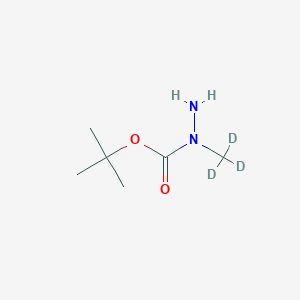

The compound’s structure consists of a tert-butoxycarbamate group linked to a trideuteriomethyl-substituted hydrazine moiety (Figure 1). Key structural features include:

-

A tert-butyl group (C(CH₃)₃) providing steric bulk and stability.

-

A carbamate functional group (–O–(C=O)–N–) enabling participation in condensation reactions.

-

A deuterated methyl group (–CD₃) that alters vibrational frequencies and mass spectral fragmentation patterns .

Table 1: Comparative Structural Data for Deuterated and Non-Deuterated Analogues

| Property | N-(2H3)Methyl(tert-butoxy)carbohydrazide | N'-Methyl(tert-butoxy)carbohydrazide |

|---|---|---|

| CAS Number | 2361643-91-4 | 127799-54-6 |

| Molecular Formula | C₆H₁₄N₂O₂ | C₆H₁₄N₂O₂ |

| Isotopic Substitution | –CD₃ | –CH₃ |

| Molecular Weight (g/mol) | 164.19 (deuterated) | 161.19 (non-deuterated) |

Synthesis and Chemical Reactivity

Reactivity and Functional Group Transformations

The carbohydrazide group (–NH–NH–(C=O)–) participates in cyclization and condensation reactions. For example:

-

Acetylation: The hydrazine nitrogen can be acetylated to form N-acetyl derivatives, as demonstrated in related carbohydrazide systems .

-

Oxidation: Treatment with periodate (IO₄⁻) oxidizes vicinal diols to formyl groups, a reaction exploited in the synthesis of thiosemicarbazones .

Physicochemical Properties

| Code | Precautionary Statement |

|---|---|

| P210 | Keep away from heat/sparks/open flames. |

| P264 | Wash skin thoroughly after handling. |

| P330 | Rinse mouth if swallowed. |

Applications in Scientific Research

Isotopic Labeling in Spectroscopic Studies

The –CD₃ group provides distinct NMR signals (e.g., absence of proton peaks at δ 1.0–1.5 ppm) and a +3 Da mass shift in MS, facilitating metabolite tracking in biological systems .

Intermediate in Heterocyclic Synthesis

As a carbohydrazide, this compound serves as a precursor for thiadiazoles and oxathiadiazoles, which exhibit bioactivity against enzymes like tyrosinase .

The compound is referenced in patents accessible via WIPO PATENTSCOPE (InChIKey: IHMQNZFRFVYNDS-GKOSEXJESA-N), though specific applications remain undisclosed .

Vendor Information

Commercial suppliers list N-(2H3)methyl(tert-butoxy)carbohydrazide under catalog numbers such as AT21718, with pricing and purity data available upon inquiry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume